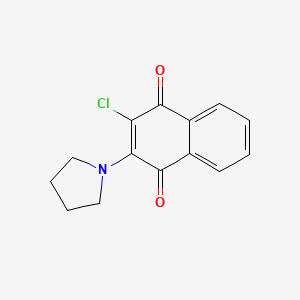

2-Chloro-3-pyrrolidino-1,4-naphthoquinone

Description

Significance of 1,4-Naphthoquinones in Chemical and Biological Sciences

The 1,4-naphthoquinone (B94277) core, characterized by a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions, is a fundamental motif in both natural products and synthetic compounds. nih.govwikipedia.org Its chemical reactivity, particularly its susceptibility to reduction-oxidation reactions and nucleophilic additions, makes it a versatile building block for organic synthesis. jst.go.jpeurekaselect.com

Naphthoquinones are widely distributed in nature, serving as secondary metabolites in various plants, fungi, bacteria, and even animals. nih.govjst.go.jp Well-known examples include lawsone from the henna plant, juglone (B1673114) from walnut trees, and lapachol (B1674495) from the lapacho tree. jst.go.jpresearchgate.net These naturally occurring compounds have historically been used in traditional medicine and as dyes. jst.go.jpresearchgate.net The inherent biological activity of these natural products has spurred the synthesis of a vast array of derivatives. researchgate.netnih.gov Synthetic modifications aim to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Examples of Naturally Occurring 1,4-Naphthoquinones

| Compound | Natural Source |

| Lawsone | Lawsonia inermis (Henna) jst.go.jp |

| Juglone | Walnut trees (Juglans species) researchgate.net |

| Plumbagin (B1678898) | Plumbago species nih.gov |

| Lapachol | Tabebuia species (Lapacho tree) jst.go.jp |

| Vitamin K | Various green leafy vegetables wikipedia.org |

The 1,4-naphthoquinone scaffold is associated with a wide range of biological activities. wikipedia.orgjst.go.jp These include antimicrobial, antifungal, antiviral, antiparasitic, anti-inflammatory, and, most notably, anticancer properties. nih.govwikipedia.orgjst.go.jp The mechanism of action is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis. eurekaselect.comresearchgate.net Furthermore, their planar structure allows for intercalation into DNA, and their electrophilic nature facilitates reactions with biological nucleophiles like proteins and enzymes. nih.govnih.gov

Rationale for Academic Research on Substituted Naphthoquinones

The rich biological profile of the naphthoquinone core has made it a focal point of academic research, with a significant emphasis on the synthesis and evaluation of novel derivatives.

The chemical modification of the naphthoquinone ring is a key strategy for modulating and enhancing its biological activity. nih.govnih.gov Introducing various substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govresearchgate.net For instance, the introduction of different functional groups can lead to derivatives with improved efficacy against drug-resistant cancer cell lines or specific microbial strains. nih.gov The goal is to develop compounds with greater potency and selectivity, minimizing off-target effects. nih.govmdpi.com

Among the myriad of possible substitutions, the introduction of halogens and amine functionalities has proven to be particularly fruitful in medicinal chemistry research.

Halogenated Naphthoquinones: The incorporation of halogen atoms, such as chlorine, can significantly enhance the biological activity of naphthoquinones. researchgate.netresearchgate.net Halogens can increase the compound's lipophilicity, facilitating its passage through cell membranes. researchgate.net They can also modulate the electronic properties of the quinone system, potentially enhancing its reactivity towards biological targets. researchgate.netbiointerfaceresearch.com For example, 2,3-dichloro-1,4-naphthoquinone is a versatile precursor for synthesizing a wide range of biologically active compounds. mdpi.comgranthaalayahpublication.org

Amine-Substituted Naphthoquinones: The introduction of amine-containing groups is another widely explored strategy to generate novel naphthoquinone derivatives with potent biological activities. nih.gov The nitrogen atom can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds on the naphthoquinone scaffold. nih.gov These amino derivatives often exhibit significant anticancer and antimicrobial properties. nih.govnih.gov The nature of the amine substituent, whether it's a simple alkylamine or a more complex heterocyclic amine like pyrrolidine (B122466), can have a profound impact on the resulting biological profile. nih.govresearchgate.net

Overview of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone in Contemporary Medicinal Chemistry Research

This compound is a synthetic derivative that combines the structural features of both a halogenated and an amine-substituted naphthoquinone. researchgate.net Its synthesis typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with pyrrolidine. nih.govresearchgate.net This compound has been a subject of interest in medicinal chemistry due to the potential for synergistic or enhanced biological activity arising from the presence of both the chloro and pyrrolidino substituents. nih.gov Research has explored its potential as an antimicrobial and anticancer agent. eurekaselect.comnih.gov The study of such hybrid molecules is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the versatile 1,4-naphthoquinone scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-12(16-7-3-4-8-16)14(18)10-6-2-1-5-9(10)13(11)17/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKZKEUBFVSTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347440 | |

| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59641-25-7 | |

| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone

Synthetic Approaches to 2-Chloro-3-pyrrolidino-1,4-naphthoquinone

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, a versatile and widely applied strategy in quinone chemistry.

Nucleophilic Substitution Reactions in 1,4-Naphthoquinone (B94277) Synthesis

Nucleophilic substitution is a cornerstone for the functionalization of the 1,4-naphthoquinone scaffold. nih.gov This approach is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles onto the quinone ring, allowing for the creation of a diverse array of derivatives. nih.govresearchgate.net The reaction typically proceeds via a stepwise addition-elimination mechanism, known as the SNAr pathway. In this process, the nucleophile attacks an electron-deficient carbon atom on the naphthoquinone ring, leading to the formation of an intermediate Meisenheimer complex, followed by the departure of a leaving group, such as a halide.

The most common and direct route to synthesizing this compound involves the reaction of a suitable dihalo-1,4-naphthoquinone with pyrrolidine (B122466). The starting material of choice is 2,3-dichloro-1,4-naphthoquinone , often referred to as Dichlone. nih.govresearchgate.net In this reaction, one of the chlorine atoms acts as a leaving group, being displaced by the incoming pyrrolidine nucleophile.

The general reaction involves mixing 2,3-dichloro-1,4-naphthoquinone with pyrrolidine in a suitable solvent system. The secondary amine nitrogen of the pyrrolidine ring attacks one of the electrophilic carbon atoms (C2 or C3) of the naphthoquinone ring, leading to the formation of the mono-substituted product. researchgate.netfigshare.com The reaction is widely applicable and has been used to synthesize a variety of 2-amino-3-chloro-1,4-naphthoquinone derivatives by reacting 2,3-dichloro-1,4-naphthoquinone with different primary and secondary amines. researchgate.netresearchgate.net

In the reaction between the symmetric 2,3-dichloro-1,4-naphthoquinone and pyrrolidine, the initial substitution can occur at either the C2 or C3 position, which are chemically equivalent. The critical aspect of selectivity in this synthesis is achieving mono-substitution rather than di-substitution. The introduction of the first pyrrolidino group, which is an electron-donating group, deactivates the naphthoquinone ring towards a second nucleophilic attack. This electronic effect makes the displacement of the second chlorine atom more difficult, thus favoring the formation of the mono-substituted this compound under controlled reaction conditions.

While di-substitution can be achieved, it often requires more forcing conditions or the presence of specific electronic factors on the nucleophile. For instance, studies using aniline (B41778) derivatives have shown that the presence of electron-withdrawing groups on the nucleophile can favor the formation of dianilino derivatives. nih.gov For a strongly nucleophilic amine like pyrrolidine, careful control of stoichiometry and reaction conditions typically ensures a high yield of the mono-substituted product.

The efficiency and yield of the synthesis of 2-amino-3-chloro-1,4-naphthoquinone analogues can be significantly influenced by the choice of solvent, temperature, and the presence of a base. The base is often required to neutralize the hydrogen chloride that is formed as a byproduct of the substitution reaction. Common bases include triethylamine (B128534) or sodium carbonate. researchgate.net

Various conditions have been reported for analogous reactions, demonstrating the scope for optimization. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various anilines has been successfully carried out in water at room temperature, affording high yields. scielo.br In other cases, organic solvents like ethanol (B145695) or chloroform (B151607) are employed in conjunction with a base such as triethylamine. researchgate.net The synthesis of a similar compound, 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, was achieved in benzene (B151609) with an impressive 93% yield. nih.gov

| Nucleophile | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline Derivatives | Water | None | Room Temp. | 20 h | 84-90% | scielo.br |

| N,N-dimethylethylenediamine | Benzene | Not specified | Not specified | Not specified | 93% | nih.gov |

| Various Amines | Chloroform | Triethylamine | Not specified | Not specified | Good | researchgate.net |

| Various Amines | Ethanol | Na2CO3 | Not specified | Not specified | Good | researchgate.net |

Derivatization Strategies for this compound and Analogues

The presence of a reactive chlorine atom in the this compound structure serves as a chemical handle for further functionalization, allowing for the synthesis of more complex derivatives.

Introduction of Additional Functional Groups

The remaining chlorine atom at the C2 position is susceptible to a second nucleophilic substitution, which provides a straightforward route to 2,3-disubstituted-1,4-naphthoquinone derivatives. This allows for the introduction of a wide range of additional functional groups.

A common strategy involves the reaction of the 2-chloro-3-amino intermediate with a different type of nucleophile. For instance, sulfur nucleophiles, such as thiols, can readily displace the chlorine atom to form N,S-disubstituted naphthoquinones. figshare.com This sequential substitution allows for the synthesis of asymmetrical derivatives that would be difficult to obtain through other methods. Similarly, a second, different amine can be introduced, often under more vigorous reaction conditions, to yield 2,3-diamino-1,4-naphthoquinone derivatives. google.com This step-wise approach provides precise control over the final structure of the disubstituted product.

Synthesis of Conjugates and Hybrid Molecules

The scaffold of this compound serves as a valuable platform for the synthesis of more complex conjugates and hybrid molecules. These synthetic strategies often involve the modification of the core structure to incorporate other pharmacologically active moieties, aiming to create compounds with novel or enhanced properties.

One direct approach involves the nucleophilic substitution of the chlorine atom. For instance, 2-chloro-3-(pyrrolidin-1-yl)-1,4-naphthoquinone can react with a strong exocyclic nucleophile like thiophenol to yield conjugates such as 2-phenylsulfanyl-3-(pyrrolidin-1-yl)-1,4-naphthoquinone. researchgate.net This demonstrates the reactivity of the C-Cl bond towards displacement by other functional groups.

A prevalent strategy in creating naphthoquinone-based hybrids is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This method allows for the efficient linking of a naphthoquinone unit to another molecule. For example, 2-azido-1,4-naphthoquinone can be reacted with various alkynes to form 1,4-naphthoquinone-1,2,3-triazole hybrids. researchgate.netmdpi.com This approach benefits from high yields and regioselectivity, producing a stable triazole linker that connects the naphthoquinone core to another chemical entity. mdpi.com

The Mannich reaction is another effective method for generating hybrid structures. Novel hybrid Mannich bases have been synthesized by fusing the pharmacophoric elements of lawsone (2-hydroxy-1,4-naphthoquinone) with substituted 4-hydroxyanilines. asianpubs.org This involves a one-pot condensation that links the two parent molecules through a methylene (B1212753) bridge, often incorporating a secondary amine in the process. asianpubs.org Similarly, lawsone has been used as a starting point to create hybrids with urazole (B1197782) scaffolds, linked by various aldehydes. mdpi.com

Furthermore, multicomponent reactions catalyzed by agents like L-proline have been optimized to produce complex hybrids. An example is the one-pot condensation of 3,4-methylenedioxyaniline, an appropriate aldehyde, and 2-hydroxy-1,4-naphthoquinone (B1674593) to yield quinolinedione-naphthoquinone hybrids. mdpi.com These methods highlight the versatility of the naphthoquinone skeleton in constructing diverse molecular architectures.

| Hybrid Type | Synthetic Method | Naphthoquinone Precursor | Reactant(s) | Reference |

|---|---|---|---|---|

| Thioether Conjugate | Nucleophilic Substitution | This compound | Thiophenol | researchgate.net |

| Triazole Hybrid | 1,3-Dipolar Cycloaddition | 2-Azido-1,4-naphthoquinone | Alkynes | researchgate.netmdpi.com |

| Mannich Base Hybrid | Mannich Reaction | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 4-Hydroxyaniline, Formaldehyde, Secondary Amine | asianpubs.org |

| Quinolinedione Hybrid | L-proline catalyzed condensation | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 3,4-Methylenedioxyaniline, Aldehyde | mdpi.com |

Exploration of Different Amine Substituents and Halogen Positions

The synthesis and properties of 2,3-substituted-1,4-naphthoquinones are significantly influenced by the nature of the amine and halogen substituents. Researchers have systematically varied these groups to explore structure-activity relationships and optimize synthetic routes.

The most common precursor for these syntheses is 2,3-dichloro-1,4-naphthoquinone, a versatile starting material with multiple electrophilic sites. researchgate.netresearchgate.net When reacting 2,3-dichloro-1,4-naphthoquinone with various amines, the substitution of only one chlorine atom is typically observed. sciforum.netscielo.br This is attributed to the electronic enrichment of the quinone ring by the first amino group, which deactivates the second chlorine atom from further nucleophilic attack. sciforum.net

A wide range of amine substituents has been explored. For example, a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones were synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with different anilines. scielo.br The reaction proceeds smoothly at room temperature in water, and high yields (84-90%) are obtained, particularly when the aniline is substituted with electron-donating groups. scielo.br Other studies have successfully incorporated various aryl amines and heterocyclic amines, such as substituted thiazol-2-yl amines, to generate novel derivatives. sciforum.netnih.gov A bismuth(III) chloride catalyzed method has also been developed for the synthesis of 2-amino-1,4-naphthoquinones, demonstrating a broad substrate scope for various amines under mild conditions. rsc.org

The nature of the halogen atom also plays a crucial role. Syntheses starting from 2-amino-3-chloro-1,4-naphthoquinone and 2-amino-3-bromo-1,4-naphthoquinone have been reported. researchgate.net For instance, symmetrical and unsymmetrical 3-halo or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone analogs were synthesized via sodium hydride-promoted bis-acylation of the corresponding 2-amino-3-halo-1,4-naphthoquinones. researchgate.net This demonstrates that both chloro and bromo derivatives can serve as effective substrates for further functionalization.

| Starting Material | Reagent(s) | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Substituted Anilines | 2-Chloro-3-(phenylamino)-1,4-naphthoquinones | High yields with electron-donating groups on aniline. | scielo.br |

| 2,3-Dichloro-1,4-naphthoquinone | Aryl Amines | 2-Chloro-3-(arylamino)-1,4-naphthoquinones | Substitution of only one chlorine atom occurs. | sciforum.net |

| 2-Amino-3-chloro-1,4-naphthoquinone | Acetic Anhydride / Propionic Anhydride, H₂SO₄ | 2-Acylamido-3-chloro-1,4-naphthoquinones | N-acylation of the amino group. | sciforum.net |

| 2-Amino-3-bromo-1,4-naphthoquinone | Benzoyl Chloride, NaH | 2-Dibenzoylamino-3-bromo-1,4-naphthoquinone | Bis-acylation of the amino group. | researchgate.net |

| 1,4-Naphthoquinone | Various Amines, BiCl₃ | 2-Amino-1,4-naphthoquinones | Broad substrate scope and superior yields under mild conditions. | rsc.org |

Reaction Mechanisms and Pathways in Naphthoquinone Chemistry Relevant to Synthesis

Cycloaddition Reactions

Naphthoquinones are versatile participants in various cycloaddition reactions, providing access to complex polycyclic structures. The specific pathway and product selectivity often depend on the substitution pattern of the naphthoquinone and the nature of the reaction partner.

[4+2] Cycloaddition: The Diels-Alder reaction is a classic method for constructing six-membered rings. The reactivity of naphthoquinones as dienophiles can be enhanced by complexation with a metal. For example, tricarbonyl(naphthoquinone)chromium complexes undergo [4+2] cycloaddition reactions with a range of dienes to produce highly substituted anthraquinones in good to excellent yields. researchgate.net These reactions exhibit perfect endo selectivity, a feature controlled by the tricarbonylchromium fragment. researchgate.net

[6+4] Cycloaddition: In a departure from their typical electrophilic behavior, 2-substituted 1,4-naphthoquinones can be deprotonated to form a dienolate, which then acts as a 4π component in a higher-order [6+4] cycloaddition. acs.org When reacted with an efficient 6π component like 8,8-dicyanoheptafulvene, this transformation proceeds in a pericyclic manner to yield functionalized cycloadducts diastereoselectively. acs.org

[2+2] Photocycloaddition: Upon photochemical excitation, 1,4-naphthoquinones can undergo [2+2] cycloadditions with alkenes. jcu.edu.aunih.gov These reactions can lead to two main types of products: cyclobutane (B1203170) adducts or spiro-oxetanes. The chemoselectivity is highly dependent on the reaction conditions. Direct irradiation in solvents like acetonitrile (B52724) populates both (n,π) and (π,π) excited states, often yielding a mixture of products. In contrast, triplet sensitization using acetone (B3395972) as a solvent selectively populates the triplet state of the naphthoquinone, leading exclusively to the formation of the cyclobutane adduct. jcu.edu.au

1,3-Dipolar Cycloaddition: This reaction is particularly useful for synthesizing heterocyclic systems fused to the naphthoquinone core. A prominent example is the reaction of 2-azido-1,4-naphthoquinone with terminal alkynes. researchgate.net This "click" reaction, often catalyzed by copper(I), proceeds via a 1,3-dipolar cycloaddition mechanism to regioselectively form 1,2,3-triazole-substituted naphthoquinones. researchgate.net

Condensation Reactions

Condensation reactions involving the naphthoquinone core are fundamental for building fused heterocyclic systems and introducing new functional groups. These reactions typically involve the reaction of a carbonyl group or an activated position on the quinone ring with a suitable nucleophile, followed by the elimination of a small molecule like water.

One such pathway is the reaction of 2-amino-1,4-naphthoquinone with aldehydes. researchgate.net The course of this reaction is dictated by the conditions. Under neutral conditions, the reaction proceeds via N-alkylation to form 2-(N-alkenyl)amino-1,4-naphthoquinones. However, in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, the mechanism shifts. It involves an initial C-alkylation at the C-3 position, followed by intramolecular cyclization and dehydration to yield substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones. researchgate.net

Another important condensation pathway involves the reaction of substituted naphthoquinones with diamines to form polycyclic aromatic systems. For instance, 2-hydroxy-3-arylazo-1,4-naphthoquinones react with o-phenylenediamine (B120857) through a condensation mechanism to produce benzo[a]phenazine (B1654389) derivatives. researchgate.net Similarly, multicomponent condensation reactions provide a one-pot route to complex hybrid molecules, such as the L-proline catalyzed synthesis of benzo[a]acridine-diones from 2-hydroxy-1,4-naphthoquinone, an aldehyde, and an aniline. mdpi.com

Photochemical Transformations

The photochemical reactivity of naphthoquinones provides unique pathways for their functionalization that are often inaccessible through thermal methods. These transformations are initiated by the absorption of UV or visible light, leading to an excited state with distinct reactivity. youtube.com

A key photochemical transformation is photoacylation. The irradiation of 2-substituted-1,4-naphthoquinones in the presence of various aldehydes leads to the formation of acylated hydroquinones and, upon subsequent oxidation, acylated quinones. jcu.edu.au These reactions can be performed efficiently under continuous-flow conditions using a triplet photosensitizer like acetone. mdpi.com The process can even be coupled in-series with a thermal oxidation step in a tandem reactor to directly yield the acylated 1,4-naphthoquinone products. mdpi.com

As discussed previously, [2+2] photocycloaddition is a major reaction pathway for 1,4-naphthoquinones with alkenes. jcu.edu.aunih.gov The mechanism is sensitive to solvent polarity and the method of excitation. jcu.edu.au Direct excitation populates closely spaced (n,π) and (π,π) excited states, while triplet sensitization proceeds via the lower energy triplet state (T1). jcu.edu.aunih.gov

In more complex systems, such as naphthol-naphthalimide conjugates, photochemical transformations can be initiated by photoinduced electron transfer (PET). nih.gov Upon excitation of the naphthalimide chromophore, an electron can be transferred from the naphthol moiety. This process can ultimately lead to the formation of reactive intermediates like quinone methides (QMs), which can then react with available nucleophiles. nih.gov This mechanism demonstrates how light can be used to trigger complex reaction cascades within a single molecule. nih.gov

Structural Elucidation and Computational Characterization of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone

Experimental Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is essential for confirming the identity and elucidating the detailed structural features of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers insight into the functional groups and bonding arrangements within the molecule. While specific spectra for this compound are not extensively documented, data from analogous 2-chloro-3-amino-1,4-naphthoquinone derivatives provide a reliable framework for spectral assignment. scielo.brbohrium.com

The key vibrational modes are expected in distinct regions of the spectrum. The two carbonyl (C=O) groups of the naphthoquinone ring typically produce strong, characteristic absorption bands in the FTIR spectrum. scielo.br One C=O group stretching vibration is anticipated around 1675-1670 cm⁻¹, while the other, influenced by intramolecular interactions, appears at a slightly lower wavenumber, around 1635 cm⁻¹. scielo.br The stretching vibrations of the C=C bonds within the aromatic and quinoid rings are expected to produce strong bands in the region of 1595-1560 cm⁻¹. scielo.br A band in this region may also be coupled with the C-N stretching mode from the pyrrolidine (B122466) substituent. scielo.br The C-Cl stretching vibration is typically observed at lower frequencies.

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound based on Analogous Compounds scielo.br

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Carbonyl (C=O) Stretch | 1675 - 1670 | FTIR / Raman |

| Carbonyl (C=O) Stretch | 1636 - 1633 | FTIR / Raman |

| Aromatic/Quinoid (C=C) Stretch | ~1593 | FTIR / Raman |

| C=C and C-N Coupled Stretch | 1564 - 1558 | FTIR / Raman |

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, specific proton (¹H) and carbon-13 (¹³C) NMR data can be predicted based on extensive studies of similar naphthoquinone derivatives. scielo.brnih.gov

In the ¹H NMR spectrum, the four protons on the benzenoid ring of the naphthoquinone moiety are expected to appear as multiplets in the downfield region, typically between δ 7.7 and 8.2 ppm. scielo.br The protons of the pyrrolidine ring would exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet, while the other methylene protons (CH₂-CH₂) would likely be a multiplet at a slightly more upfield position.

In the ¹³C NMR spectrum, the carbonyl carbons (C=O) are the most deshielded, with chemical shifts anticipated in the range of δ 175-185 ppm. The carbons of the aromatic ring and the double bond of the quinone ring would resonate between δ 125 and 150 ppm. The carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) |

| Naphthoquinone Aromatic Protons | ¹H NMR | 7.7 - 8.2 (m) |

| Pyrrolidine Protons (N-CH₂) | ¹H NMR | ~3.4 - 3.6 (t) |

| Pyrrolidine Protons (CH₂-CH₂) | ¹H NMR | ~2.0 - 2.2 (m) |

| Carbonyl Carbons (C=O) | ¹³C NMR | 175 - 185 |

| Aromatic/Quinoid Carbons (C=C, C-Cl, C-N) | ¹³C NMR | 125 - 150 |

| Pyrrolidine Carbons (N-CH₂) | ¹³C NMR | ~47 |

| Pyrrolidine Carbons (CH₂-CH₂) | ¹³C NMR | ~26 |

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₂ClNO₂. Its calculated molecular weight is approximately 261.70 g/mol .

In a mass spectrum, the compound is expected to show a characteristic molecular ion (M⁺) peak cluster due to the presence of the chlorine atom, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks separated by two mass units (m/z), with a relative intensity ratio of approximately 3:1. The nominal molecular ion peak for the ³⁵Cl isotope would be at m/z 261, and the corresponding peak for the ³⁷Cl isotope would be at m/z 263. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Nominal Mass) | Relative Intensity |

| [M]⁺ (with ³⁵Cl) | 261 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 263 | ~33% |

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. Naphthoquinones are known for their distinct colors, which arise from electronic absorptions in the visible range. Studies on analogous 2-amino-1,4-naphthoquinones show a characteristic absorption band of lower intensity in the visible region, typically between 470 and 500 nm. scielo.br This absorption is responsible for the compound's color.

In the ultraviolet region, two more intense absorption bands are generally observed. The first is expected between 320 and 335 nm, and a second, high-absorptivity band is anticipated in the range of 275 to 283 nm. scielo.br The solvent can influence the exact position of these absorption maxima.

Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound scielo.br

| Spectral Region | Expected λmax Range (nm) |

| Visible | 470 - 500 |

| Ultraviolet (Band I) | 320 - 335 |

| Ultraviolet (Band II) | 275 - 283 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been investigated using single-crystal X-ray diffraction. Research findings confirm that the compound crystallizes in a monoclinic lattice. researchgate.net In this crystal system, the molecules are essentially planar and are arranged in stacks. researchgate.net While the crystal system has been identified, specific details of the space group for this particular compound are not fully available in the referenced literature. For comparison, other closely related 2-chloro-3-amino-1,4-naphthoquinone derivatives have been found to crystallize in monoclinic space groups such as P2₁/c or orthorhombic space groups like Pna2₁. scielo.brnih.gov

Table 5: Crystallographic Data for this compound

| Parameter | Finding | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Not Reported |

Molecular Geometry and Conformation in the Crystalline State

The molecular structure of this compound, with the chemical formula C₁₄H₁₂ClNO₂, consists of molecules that are fundamentally planar. researchgate.net Crystallographic studies reveal that this compound crystallizes in a monoclinic lattice. researchgate.net The planarity is a key feature, influencing the stacking and intermolecular interactions within the crystal.

In a related series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, X-ray diffraction studies provided detailed insights into their molecular geometry. scielo.br For instance, the crystal structure of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone was determined, showing a P-1 space group. scielo.br The comparison between experimental X-ray data and theoretical calculations for these related compounds shows a strong correlation, particularly for bond lengths and angles, confirming that computational models can accurately describe the system's geometry. scielo.br For example, the dihedral angles between the quinone and phenyl groups were found to have only minor variations between the calculated and experimental values, often differing by just a few degrees. scielo.br

Table 1: Selected Crystallographic and Geometric Data for a Related Naphthoquinone Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| Dihedral Angle (C11N1C2C3) | 25-30° | Varies by 3-7° from experimental |

| Angle (C11N1C2) | ~130° | Varies by ~2° from experimental |

| N...O Distance | 3.227(3) Å | - |

Data derived from studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. scielo.br

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O interactions)

In structurally similar compounds, such as 2-Chloro-3-(4-chloro-benzamido)-1,4-naphthoquinone, intermolecular forces are also prominent. nih.gov In this analogue, N-H···Cl hydrogen bonds link molecules into chains, which are further connected by weak C-H···O interactions. nih.gov The study of various 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives highlights how different substituents on the phenyl ring can influence the nature of hydrogen bonding, affecting properties like the acidity of the N-H group. scielo.br The interplay of these non-covalent interactions is fundamental to understanding the supramolecular assembly of these compounds in the solid state.

Computational Chemistry Approaches for Understanding Molecular Properties

Computational chemistry provides powerful tools for investigating the physicochemical properties of naphthoquinone derivatives. scielo.brmdpi.com Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations allow for a deep understanding of molecular structure, electronic properties, and intermolecular interactions. scielo.brmdpi.com These methods are frequently used to complement experimental data from X-ray crystallography and spectroscopy, offering insights that can be difficult to obtain through experimentation alone. scielo.brbohrium.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. mdpi.com For naphthoquinone derivatives, DFT calculations, often using functionals like CAM-B3LYP, have been successfully employed to optimize molecular geometries. scielo.br The results show excellent agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical approach. scielo.br DFT is also used to calculate properties like partial atomic charges and electrostatic potential surfaces, which are crucial for understanding reactivity and intermolecular interactions. scielo.br

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study molecules in their electronic excited states. mdpi.com This method is particularly useful for predicting the UV-Vis absorption spectra of compounds. mdpi.com For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, TD-DFT calculations have been performed to assign the electronic transitions observed in experimental spectra, providing a detailed picture of the electronic behavior of these molecules. scielo.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations allow researchers to observe conformational changes and understand the dynamic behavior of molecules in various environments. nih.gov For complex quinone systems like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, Car–Parrinello Molecular Dynamics (CPMD), a first-principles MD method, has been used to investigate the dynamics of intramolecular hydrogen bonds and proton transfer events. mdpi.com Such simulations reveal that protons in the hydrogen bridges are highly mobile, with short proton transfer and sharing events being observed, which are critical for understanding the reactivity and stability of these systems. mdpi.com

Quantum-Mechanical Calculations and Molecular Topology Analysis

Advanced quantum-mechanical calculations provide deep insights into the electronic nature of chemical bonds and non-covalent interactions. The theory of Atoms in Molecules (AIM) is one such method used to analyze the electron density distribution to characterize bonding. mdpi.com In studies of naphthoquinone derivatives, AIM analysis has been applied to investigate intramolecular hydrogen bonds. mdpi.com

Furthermore, molecular topology analysis has been utilized in the study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones to understand how electronic structure is affected by different substituents. scielo.br These quantum-mechanical approaches, combined with DFT, allow for a comprehensive description of the bonding environment and electronic properties of the molecular system. scielo.brmdpi.com

Prediction of Electronic Structure and Vibrational Properties

Computational methods are highly effective in predicting the electronic and vibrational properties of naphthoquinone derivatives. DFT calculations can accurately forecast vibrational spectra (Infrared and Raman). scielo.br In the analysis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, the calculated vibrational wavenumbers showed good agreement with experimental data obtained from FTIR and Raman spectroscopy, enabling precise assignment of the vibrational modes. scielo.br

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is also readily calculated. scielo.br The energies and distributions of these orbitals are key to understanding the electronic transitions, reactivity, and potential biological activity of the compounds. mdpi.com Mulliken population analysis and density of states (DOS) analysis are used to interpret the molecular orbitals and their contributions to the electronic spectra predicted by TD-DFT. scielo.br

Table 2: Comparison of Experimental and Calculated Vibrational/Electronic Data for a Representative Naphthoquinone Derivative

| Property | Method | Experimental Value | Calculated Value |

|---|---|---|---|

| Vibrational Wavenumber (N-H stretch) | FTIR / DFT | 3232 cm⁻¹ | Varies based on model |

| Vibrational Wavenumber (C=O stretch) | FTIR / DFT | 1674 cm⁻¹ | Varies based on model |

| Electronic Transition (λmax) | UV-Vis / TD-DFT | ~500 nm | Varies based on solvent model |

Data derived from studies on 2-chloro-3-(phenylamino)-1,4-naphthoquinone (1a). scielo.brscielo.br

Biological Activities and Mechanistic Studies of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone and Its Analogues

Anticancer and Anti-proliferative Activities

The anticancer and anti-proliferative activities of 2-chloro-3-pyrrolidino-1,4-naphthoquinone and its analogues are attributed to a variety of cellular and molecular interactions. These compounds have demonstrated the ability to impede the growth of cancer cells, trigger programmed cell death, and interfere with essential enzymatic and metabolic pathways.

Analogues of this compound have shown significant cytotoxic effects across a broad spectrum of human cancer cell lines. For instance, a series of 2-chloro-3-anilino-1,4-naphthoquinone derivatives, which are structurally similar to the pyrrolidino-substituted compound, have been evaluated for their in vitro anticancer activity.

One study investigated the cytotoxic activities of several anilino-1,4-naphthoquinone derivatives against six human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), acute lymphoblastic leukemia (MOLT-3), and breast adenocarcinoma (MDA-MB-231 and T47D). acs.orgresearchgate.net Three of the most potent compounds from this study, which bear a 4-methyl, 4-nitro, or 3-nitro substitution on the anilino ring, displayed significant cytotoxicity with IC50 values ranging from 1.75 to 27.91 μM. acs.orgresearchgate.net The 2-chloro-3-((4-cyanophenyl)amino)naphthalene-1,4-dione analogue was particularly potent against the MOLT-3 cell line, with an IC50 of 1.75 ± 0.20 μM. nih.gov Another analogue, 2-chloro-3-(methylphenylamino)naphthalene-1,4-dione, showed IC50 values of 4.30 ± 0.46 μg/mL against MOLT-3 and 10.68 ± 1.89 μg/mL against MDA-MB-231. nih.gov Furthermore, 2-chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione demonstrated an IC50 of 8.21 ± 0.33 μg/mL against both HuCCA-1 and MDA-MB-231 cell lines. nih.gov

In studies on other cancer cell lines, a 2-chloro-3-amino-1,4-naphthoquinone (CANQ) derivative was shown to induce differentiation in human leukemia HL-60 cells. nih.gov Additionally, 1,4-naphthoquinone (B94277) derivatives have demonstrated cytotoxicity against HeLa and MCF-7 cell lines. researchgate.net Specifically, two novel 1,4-naphthoquinone derivatives containing salicylic (B10762653) acid and procaine (B135) moieties showed a dose-dependent growth inhibition effect on the MDA-MB-231 human breast adenocarcinoma cell line. nih.gov

| Compound/Analogue | Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| 2-Chloro-3-((4-cyanophenyl)amino)naphthalene-1,4-dione | MOLT-3 | 1.75 ± 0.20 | nih.gov |

| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MOLT-3 | 4.30 ± 0.46 (μg/mL) | nih.gov |

| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MDA-MB-231 | 10.68 ± 1.89 (μg/mL) | nih.gov |

| 2-Chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione | HuCCA-1 | 8.21 ± 0.33 (μg/mL) | nih.gov |

| 2-Chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione | MDA-MB-231 | 8.21 ± 0.33 (μg/mL) | nih.gov |

| Anilino-1,4-naphthoquinone derivatives | HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D | 1.75 - 27.91 | acs.orgresearchgate.net |

A significant aspect of the anticancer activity of 1,4-naphthoquinone derivatives is their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Topoisomerase I and II: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription, making them important targets for anticancer drugs. nih.gov Some naphthoquinone derivatives have been identified as dual inhibitors of both topoisomerase I and II. nih.govnih.gov For instance, a novel naphthoquinone adduct, TU100, was found to be an effective inhibitor of both enzymes. nih.gov The mechanism of action for some of these compounds does not involve intercalation into DNA, which is a common mechanism for other topoisomerase inhibitors. nih.gov Instead, they may act as slow-acting inhibitors that directly target the enzyme. nih.gov Biochemical assays have shown that 1,4-naphthoquinone can inhibit the ATPase domain of human topoisomerase IIα. nih.gov

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. A series of 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives have been investigated for their aromatase inhibitory activities, with some compounds showing high potency. nih.gov

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers. acs.orgresearchgate.netnih.gov Inhibition of the EGFR signaling pathway is a noted mechanism for the anticancer action of several naphthoquinone-based compounds. acs.orgresearchgate.netnih.gov A set of anilino-1,4-naphthoquinone derivatives were synthesized and found to be potent EGFR inhibitors. acs.orgresearchgate.netnih.gov Notably, the 2-chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone analogue displayed an IC50 value of 3.96 nM, which was four times more potent than the known EGFR inhibitor, erlotinib. researchgate.netnih.gov Molecular docking studies suggest that this compound fits within the ATP-binding pocket of EGFR. nih.gov

MEK: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival. MEK is a key component of this pathway. Studies have shown that imido-substituted 2-chloro-1,4-naphthoquinones can act as selective inhibitors of MEK1. nih.gov For example, 2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone was identified as a selective MEK1 inhibitor with an IC50 of 0.38 μM. nih.gov

| Enzyme Target | Compound/Analogue | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| EGFR Tyrosine Kinase | 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone | 3.96 nM | researchgate.netnih.gov |

| EGFR Tyrosine Kinase | 2-Chloro-3-((4-nitrophenyl)amino)-1,4-naphthoquinone | 11.42 nM | nih.gov |

| EGFR Tyrosine Kinase | 2-Chloro-3-((3-nitrophenyl)amino)-1,4-naphthoquinone | 18.64 nM | nih.gov |

| MEK1 | 2-Chloro-3-(N-succinimidyl)-1,4-naphthoquinone | 0.38 μM | nih.gov |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Naphthoquinone derivatives have been shown to effectively trigger apoptosis in various cancer cells. nih.gov The mechanisms often involve the mitochondrial or intrinsic pathway of apoptosis. nih.gov This can be initiated by a reduction in the mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol and subsequent activation of caspases, which are the executioners of apoptosis. nih.gov

For example, the chloronaphthoquinone analogue TW-74 was found to induce a rapid reduction in mitochondrial membrane potential, cytochrome C release, and caspase activation in U937 myeloid leukemia cells. nih.gov Furthermore, 1,4-naphthoquinone derivatives have been observed to induce apoptosis in human gastric cancer cells by activating Bcl-2, Bad, and cleaved caspase-3. nih.gov The cytotoxicity of some 1,4-naphthoquinones is linked to their ability to generate reactive oxygen species, which in turn can lead to DNA damage and apoptosis. nih.gov

Cancer cells often exhibit altered metabolism, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Targeting this altered metabolic state is a promising strategy for cancer therapy. An analogue of this compound, referred to as BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), has been shown to increase the oxygen consumption rate in cancer cells. researchgate.net This suggests a shift away from glycolysis and towards oxidative phosphorylation, which can be detrimental to cancer cells adapted to a glycolytic metabolism. The ability of such compounds to disrupt the Warburg effect may contribute to their selective cytotoxicity towards cancer cells. acs.orgresearchgate.net

A key mechanism underlying the biological activity of many naphthoquinones is their ability to participate in redox cycling. mdpi.com This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). mdpi.com The cytotoxicity of 1,4-naphthoquinones is often correlated with their electron-accepting capability, which facilitates ROS production. nih.gov This increase in intracellular ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately, apoptosis. nih.govmdpi.com For example, the treatment of gastric cancer cells with 1,4-naphthoquinone derivatives has been shown to markedly induce the production of ROS. nih.gov

Direct interaction with DNA is another mechanism by which naphthoquinones can exert their anticancer effects. Due to their planar aromatic structure, some naphthoquinone derivatives can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This can disrupt DNA replication and transcription.

Furthermore, the 1,4-naphthoquinone scaffold can be conjugated with alkylating moieties, such as a 2-chloroethylthio group, to create hybrid molecules with enhanced cytotoxic activity. mdpi.comnih.gov These alkylating groups can form covalent bonds with DNA bases, particularly guanine, leading to DNA damage and cell death. nih.govnih.gov The combination of the naphthoquinone core, which can generate ROS, with a DNA alkylating group creates a dual-action therapeutic that can target cancer cells through multiple mechanisms. mdpi.comnih.gov

Targeting Mitochondrial Redox Defense Mechanisms

Naphthoquinones, including analogues of this compound, exhibit significant activity centered on mitochondria, a key organelle in cellular redox regulation. Certain (2-chloroethylthio)-1,4-naphthoquinone derivatives have been shown to target mitochondria, leading to the induction of cytotoxic reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in apoptosis. nih.govresearchgate.net The anticancer properties of these compounds are linked to this ability to induce cytotoxic ROS. nih.gov Studies on other 1,4-naphthoquinone derivatives have demonstrated that they can protect against mitochondrial dysfunction caused by toxins. mdpi.com The mechanism often involves the modulation of intracellular ROS production. mdpi.com For instance, some novel 2,3-disubstituted naphthoquinone derivatives protect cells by restoring mitochondrial function. mdpi.com Conversely, compounds like 2,3-dimethoxy-1,4-naphthoquinone can increase mitochondrial ROS, leading to apoptosis through pathways involving the loss of mitochondrial membrane potential. mdpi.com This dual capacity to either protect mitochondria or induce mitochondrial-mediated cell death highlights the complex role of the naphthoquinone scaffold in modulating cellular redox defense mechanisms.

Antimicrobial Activities

The 1,4-naphthoquinone scaffold is a cornerstone for a wide range of compounds exhibiting potent antimicrobial properties. mdpi.com These molecules are recognized for their antibacterial, antifungal, and antiparasitic potential, positioning them as promising candidates to combat microbial pathogens, including multidrug-resistant strains. mdpi.com

Antibacterial Efficacy

Derivatives of 1,4-naphthoquinone have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The core naphthoquinone structure appears particularly effective against Gram-positive bacteria. mdpi.com

Gram-positive Bacteria:

Staphylococcus aureus : Numerous 1,4-naphthoquinone derivatives show strong activity against S. aureus. nih.gov For example, juglone (B1673114) and its analogues exhibit minimum inhibitory concentrations (MICs) as low as ≤ 0.125 µmol/L. nih.gov The antibacterial mechanism can involve the induction of ROS, leading to DNA damage and the downregulation of the RecA protein, which is crucial for DNA repair. nih.gov

Micrococcus luteum : While specific data for this compound against Micrococcus luteum is not detailed in the provided sources, the broad activity of naphthoquinones against Gram-positive bacteria suggests potential efficacy.

Listeria monocytogenes : Naphthoquinones containing phenylamino-phenylthio moieties have been evaluated against Listeria monocytogenes, showing MICs ranging from 15.6 to 500 µg/mL. mdpi.com

Gram-negative Bacteria:

Escherichia coli : Synthesized 1,4-naphthoquinone derivatives have been tested against E. coli, with most compounds showing inhibitory activity. mdpi.comnih.gov However, the efficacy can be lower compared to that against Gram-positive bacteria. mdpi.com

Pseudomonas aeruginosa : This bacterium is often more resistant to biocides compared to other species. nih.govmdpi.com While some naphthoquinone derivatives show activity, higher concentrations may be required. mdpi.com

Klebsiella pneumoniae : Analogues of 1,4-naphthoquinone have been assessed for activity against K. pneumoniae, though they are sometimes less effective against this strain compared to others. mdpi.com

Table 1: Antibacterial Efficacy of Selected 1,4-Naphthoquinone Analogues

Compound/Analogue Bacterium Activity (MIC) Reference Juglone (1a) Staphylococcus aureus ≤ 0.125 µmol/L mdpi.com 5,8-dimethoxy-1,4-naphthoquinone (1f) Staphylococcus aureus ≤ 0.125 µmol/L mdpi.com Phenylamino-phenylthio NQs Staphylococcus aureus 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Listeria monocytogenes 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Escherichia coli 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Pseudomonas aeruginosa 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Klebsiella pneumoniae 15.6 - 500 µg/mL mdpi.com

Antifungal Efficacy

The antifungal properties of 1,4-naphthoquinones have been extensively studied against a variety of pathogenic fungi.

Candida albicans and Trichophyton mentagrophytes : Substituted 1,4-naphthoquinones have been tested against both C. albicans and T. mentagrophytes. nih.gov Compounds with electron-releasing or weak electron-withdrawing groups at the 2 and 3 positions of the naphthoquinone ring were found to be the most active against C. albicans. nih.gov

Cryptococcus neoformans : Synthetic naphthoquinones have shown potent activity against Cryptococcus species. nih.gov For instance, 2-methoxynaphthalene-1,4-dione demonstrated MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov A synergistic effect has also been observed when these compounds are combined with Amphotericin B. nih.gov

Aspergillus fumigatus, Candida krusei, Candida parapsilosis, Sporothrix schenckii, Microsporum gypseum : While the provided search results focus heavily on Candida albicans, Cryptococcus neoformans, and Trichophyton mentagrophytes, the broad antifungal potential of naphthoquinones suggests they may be active against other fungal pathogens. mdpi.comnih.govnih.gov The activity is often influenced by the specific substitutions on the naphthoquinone ring, with halogenation and the presence of methoxy (B1213986) groups noted to enhance potency. nih.gov

Table 2: Antifungal Efficacy of Selected 1,4-Naphthoquinone Analogues

Compound/Analogue Fungus Activity (MIC) Reference 2-methoxynaphthalene-1,4-dione (2-MNQ) Cryptococcus neoformans 3.12 - 12.5 µg/mL mdpi.com 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) Cryptococcus neoformans 0.19 µg/mL mdpi.com Substituted 1,4-Naphthoquinones Candida albicans Active researchgate.net Substituted 1,4-Naphthoquinones Trichophyton mentagrophytes Active researchgate.net

Antimalarial Activity (Plasmodium falciparum)

Naphthoquinones are a recognized class of antimalarial compounds. mdpi.com Research into 2-hydroxy-1,4-naphthoquinones has shown activity against various strains of Plasmodium falciparum. malariaworld.org The mechanism for some of these compounds is believed to involve binding to the Qo site of the cytochrome bc1 complex, a critical component of the parasite's electron transport chain. malariaworld.org The urgency for new antimalarials has been driven by the widespread resistance of P. falciparum to drugs like chloroquine. nih.govtpcj.org

Anti-parasitic Activity

Beyond malaria, naphthoquinone derivatives have shown significant promise against other protozoan parasites.

Leishmania major : A study focused on finding new inhibitors for Leishmania GSK-3 identified naphthoquinones as a promising scaffold. nih.gov Medicinal chemistry optimization of initial hits led to the development of molecules with improved leishmanicidal activity. nih.gov In silico studies have also evaluated 1,4-naphthoquinone derivatives against Leishmania amazonensis and Leishmania infantum, identifying candidates with high predicted antiparasitic activity. mdpi.com

Trypanosoma cruzi : Several amino naphthoquinone derivatives have been investigated as agents against T. cruzi, the parasite responsible for Chagas disease. nih.gov These compounds are explored for their potential to target the parasite's unique trypanothione (B104310) reductase enzyme. nih.gov Numerous naphthoquinone derivatives have been analyzed for their trypanocidal activity in both phenotypic and in vivo screenings. mdpi.com For instance, 2,3-diphenyl-1,4-naphthoquinone (B1207459) has been highlighted as a potential chemotherapeutic agent against T. cruzi. mdpi.com

Table 3: Anti-parasitic Activity of Selected 1,4-Naphthoquinone Analogues

Compound/Analogue Parasite Activity Metric Finding Reference Naphthoquinone Derivatives Leishmania spp. - Identified as promising scaffolds for leishmanicidal inhibitors. malariaworld.org Triazole derivatives of NQ Trypanosoma cruzi - Showed best affinity with macromolecular targets in docking studies. tpcj.org Amino Naphthoquinone Derivatives Trypanosoma cruzi - Investigated as agents targeting trypanothione reductase. nih.gov 2,3-diphenyl-1,4-naphthoquinone (DPNQ) Trypanosoma cruzi - Considered a potential chemotherapeutic agent due to high trypanocidal activity. tpcj.org

Antibiofilm Properties

Biofilms represent a significant challenge in microbial infections due to their inherent resistance to conventional antibiotics. Naphthoquinone derivatives have emerged as potent agents capable of both inhibiting biofilm formation and disrupting established biofilms. mdpi.com Studies have shown that 1,4-naphthoquinone can significantly inhibit biofilm formation by Staphylococcus aureus. researchgate.net The mechanism can involve an increase in cellular ROS and a reduction in the cell surface hydrophobicity of the bacteria. researchgate.net Furthermore, certain naphthoquinone analogues with chlorine or hydroxyl groups appear to have enhanced ability to disrupt pre-formed biofilms. mdpi.com For example, some analogues with a naphthoquinone moiety were able to disrupt over 50% of preformed biofilms by foodborne pathogens at very low concentrations. mdpi.com

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Alterations, Oxidative Stress, Metal Ion Chelation)

The antimicrobial action of this compound and its analogues is multifaceted, stemming from the inherent reactivity of the 1,4-naphthoquinone core. These mechanisms are not mutually exclusive and often work in concert to inhibit microbial growth. The primary modes of action include the induction of oxidative stress, disruption of cellular membranes, and interaction with essential biomolecules.

Oxidative Stress: A principal mechanism of antimicrobial activity for naphthoquinones is their ability to undergo redox cycling. researchgate.net In the presence of cellular reductases, such as NADPH-cytochrome P450 reductase, the quinone moiety is reduced to a semiquinone radical. nih.gov This radical can then react with molecular oxygen to regenerate the parent quinone, while simultaneously producing superoxide anion radicals (O₂⁻). This process can initiate a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). nih.govnih.gov The accumulation of these ROS overwhelms the microbial cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and nucleic acids, ultimately causing cell death. nih.govmdpi.com Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated their capacity to generate ROS in bacterial cells. nih.govmdpi.com

Cell Membrane Alterations: The lipophilic nature of the naphthoquinone scaffold allows for its insertion into the lipid bilayer of microbial cell membranes. This intercalation can disrupt membrane integrity and fluidity, leading to increased permeability. The consequence is a leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, a collapse of cellular energy production. While direct studies on this compound's effect on membranes are specific, the general behavior of naphthoquinones supports this mechanism.

Interaction with Cellular Nucleophiles (Alkylation): The 1,4-naphthoquinone ring is an electrophilic system susceptible to nucleophilic attack, particularly via Michael addition. nih.gov This reactivity is often enhanced by the chloro substituent at the 2-position, which acts as a good leaving group. Essential cellular nucleophiles, such as the sulfhydryl groups (-SH) of cysteine residues in enzymes and other proteins, can react with the naphthoquinone. bohrium.com This covalent modification can lead to the inactivation of critical enzymes involved in metabolism and cell wall synthesis, thereby inhibiting microbial growth. bohrium.com For instance, the antibacterial action of some naphthoquinones has been attributed to their ability to block essential enzymes by combining with their sulfhydryl groups. bohrium.com This alkylating ability also extends to other biological nucleophiles, contributing to the broad-spectrum antimicrobial effects observed. researchgate.net

Inhibition of Key Enzymes: Naphthoquinones are also known to inhibit crucial enzymes necessary for microbial survival. One significant target is topoisomerase, an enzyme that manages DNA topology and is vital for replication and transcription. nih.govnih.gov By inhibiting topoisomerases I and II, these compounds can induce DNA damage, leading to the activation of apoptotic pathways in susceptible organisms. nih.govnih.gov

| Mechanistic Aspect | Description | Key Molecular Target(s) | References |

| Oxidative Stress | Redox cycling of the quinone moiety generates reactive oxygen species (ROS). | Cellular reductases, O₂, lipids, proteins, DNA | researchgate.netnih.govnih.govnih.gov |

| Cell Membrane Alteration | Intercalation into the lipid bilayer disrupts membrane integrity and function. | Phospholipid bilayer | |

| Alkylation | Covalent modification of essential biomolecules via nucleophilic attack. | Sulfhydryl groups of enzymes (e.g., cysteine residues) | nih.govbohrium.com |

| Enzyme Inhibition | Direct inhibition of enzymes critical for microbial survival. | DNA Topoisomerases I & II | nih.govnih.gov |

Other Investigated Biological Activities

Beyond their antimicrobial properties, this compound and related naphthoquinones have been explored for a variety of other biological activities.

Several 1,4-naphthoquinone derivatives have demonstrated significant anti-inflammatory effects. researchgate.netresearchgate.net The mechanisms underlying this activity often involve the modulation of key inflammatory pathways. Research has shown that certain synthetic 1,4-naphthoquinones can act as blockers of P2X7 purinergic receptors, which are ligand-gated ion channels that play a role in cellular immunity and inflammation. nih.govnih.govresearchgate.net By inhibiting these receptors, the compounds can suppress ATP-induced calcium influx and reduce the production of reactive oxygen species in macrophages. nih.govnih.gov

Furthermore, some derivatives have been found to decrease the activity of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net They can also inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from macrophages. nih.govresearchgate.netmdpi.com This multi-pronged approach to suppressing inflammatory responses highlights the potential of the naphthoquinone scaffold in developing new anti-inflammatory agents. nih.gov

The antiviral potential of naphthoquinones has been an area of active investigation, with some derivatives showing activity against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net The pyrrole (B145914) moiety, present in the subject compound, is a feature of some known antiretroviral agents. nih.gov For instance, Fostemsavir, an HIV entry inhibitor, contains a pyrrole ring in its structure. nih.gov

The mechanism of anti-HIV action for naphthoquinone-related compounds can involve targeting different stages of the viral life cycle. One proposed mechanism is the inhibition of essential viral enzymes. Metal-chelating agents are known to be potential enzyme inhibitors, and some pyrrole-copper complexes have been shown to effectively inhibit HIV-1 reverse transcriptase (RT). nih.gov Additionally, studies on other natural products have shown that they can inhibit HIV-1 integrase (IN), another crucial enzyme for viral replication. nih.gov The broad spectrum of biological activities associated with naphthoquinones suggests that they could interfere with viral processes through various means. researchgate.net

Derivatives of 1,4-naphthoquinone have been identified as potent antiplatelet agents. researchgate.net Compounds structurally similar to this compound have been synthesized and evaluated for their ability to prevent blood clot formation. For example, 2-chloro-3-[4-(ethylcarboxy)-phenyl]-amino-1,4-naphthoquinone (NQ12) was found to potently inhibit platelet aggregation induced by various agonists like ADP, collagen, and epinephrine. researchgate.net

The mechanism of this antiplatelet action is often independent of anticoagulant effects (i.e., it does not significantly alter prothrombin time or activated partial thromboplastin (B12709170) time). researchgate.netresearchgate.net Instead, the activity is attributed to the direct inhibition of platelet function. Studies have shown that these compounds can inhibit thromboxane (B8750289) A2 formation and phosphoinositide breakdown, which are critical signaling events in platelet activation. researchgate.net Some 2,3-disubstituted 1,4-naphthoquinones have been shown to directly inhibit cytosolic phospholipase A2 (cPLA2), an important enzyme in the platelet activation cascade. nih.gov The structure-activity relationship indicates that modifications at the 2 and 3 positions of the naphthoquinone ring are crucial for this activity. nih.govnih.govfrontiersin.org

| Compound/Derivative Class | Investigated Activity | Key Findings | References |

| NQ12 | Antiplatelet | Inhibited ADP, collagen, and epinephrine-induced platelet aggregation. | researchgate.net |

| 2,3-disubstituted 1,4-naphthoquinones | Antiplatelet | Showed direct inhibitory action on cytosolic phospholipase A₂ (cPLA₂). | nih.gov |

| Thio-derivatives of Lawsone | Antiplatelet | The thiophenyl moiety was found to enhance antiplatelet activity. | frontiersin.org |

| NQ301 | Antiplatelet & Antithrombotic | Prevented pulmonary thrombosis in mice, likely via antiplatelet aggregation. | researchgate.net |

Naphthoquinones, particularly those derived from natural sources, have been recognized for their potential to control pests. redalyc.org Specifically, 2-hydroxy-3-alkyl-1,4-naphthoquinones, such as lapachol (B1674495) and its analogues, have demonstrated strong molluscicidal activity against the snail Biomphalaria glabrata, a vector for schistosomiasis. nih.gov These compounds were effective against both the adult snails and their egg masses at low concentrations. nih.gov The insecticidal properties of naphthoquinone derivatives have also been noted, suggesting a broader application in pest management. redalyc.org

Recent studies have highlighted the neuroprotective potential of 1,4-naphthoquinone derivatives. nih.govnih.gov In in vitro models of neurotoxicity, such as those induced by paraquat (B189505) and 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, certain 1,4-naphthoquinones were able to protect neuronal cells from cytotoxic effects. nih.govnih.gov The protective effects are largely attributed to the antioxidant and free-radical scavenging properties of these compounds. nih.gov

The mechanism involves the suppression of oxidative stress, a key factor in neurodegenerative diseases. These compounds have been shown to decrease the formation of reactive oxygen species and nitric oxide in neuronal cells and help restore the mitochondrial membrane potential that is often disrupted by neurotoxins. nih.govnih.gov Pyrrole-containing compounds have also been investigated for neuroprotective effects, showing an ability to protect against oxidative stress-induced cell death in neuroblastoma cells. mdpi.com This suggests that the combination of a naphthoquinone core and a pyrrolidino substituent could offer a promising scaffold for developing neuroprotective agents.

Cardioprotective and Anti-ischemic Properties

The cardioprotective and anti-ischemic potential of 1,4-naphthoquinones is an area of active investigation. The mechanism of action is often linked to their ability to mitigate oxidative stress, a key factor in cardiovascular pathologies like ischemia-reperfusion injury. jst.go.jp Polyhydroxynaphthoquinones, for instance, are noted for their capacity to intercept free radicals and chelate iron ions, thereby reducing the formation of reactive oxygen species (ROS). jst.go.jp

While no direct studies on the cardioprotective effects of this compound are available, research on other 2-substituted-3-chloro-1,4-naphthoquinone analogues provides some insights. One such study investigated the effects of 2-acetylamino-3-chloro-1,4-naphthoquinone (NP-313), a novel synthetic derivative. nih.gov This compound was found to possess antithrombotic activity by inhibiting thromboxane A2 synthesis and store-operated calcium entry in platelets, which are crucial processes in the development of ischemic events. nih.gov

Another study on a different analogue, 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15), was conducted on isolated normal and ischemic/reperfused rat hearts. The findings from this research are summarized in the table below.

| Compound | Model System | Key Findings |

|---|---|---|

| 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15) | Isolated perfused rat hearts (normal) | Augmented ventricular contractility. |

| 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15) | Isolated perfused rat hearts (ischemia/reperfusion) | Increased vulnerability to ischemia/reperfusion injury. |

These findings suggest that while certain 2-chloro-3-amino-1,4-naphthoquinone derivatives can influence cardiac function, their effects on the ischemic heart may be complex and require further detailed investigation. The specific impact of the pyrrolidino substituent in this compound on cardiac tissue remains to be elucidated.

Hepatoprotective Activity

The liver, being the primary site of metabolism for many xenobiotics, is often susceptible to chemically induced injury. Several 1,4-naphthoquinone derivatives have been evaluated for their ability to protect liver cells from such damage. jst.go.jpnih.govnih.gov The hepatoprotective effects are generally associated with the antioxidant properties of the naphthoquinone scaffold.

Specific research on the hepatoprotective activity of this compound is not present in the available scientific literature. However, studies on other naphthoquinones, such as the naturally occurring lawsone (2-hydroxy-1,4-naphthoquinone), have demonstrated significant hepatoprotective potential. A study on lawsone investigated its effect against drug-induced hepatotoxicity in both in vitro and in vivo models. The key results from this study are presented in the table below.

| Compound | Model System | Key Findings |

|---|---|---|

| Lawsone (2-hydroxy-1,4-naphthoquinone) | RIF-INH treated HepG2 cells (in vitro) | Significantly restored cell viability and reduced the leakage of transaminases and MDA levels. |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | RIF-INH treated Wistar rats (in vivo) | Significantly lowered serum transaminases levels, improved the albumin to globulin ratio, and lowered bilirubin (B190676) levels. |

These findings indicate that the 1,4-naphthoquinone core can serve as a scaffold for developing hepatoprotective agents. The introduction of different substituents can modulate this activity. For instance, the introduction of a 2-chloroethylthio group to the 1,4-naphthoquinone core has been explored in the context of developing new therapeutic agents, although not specifically for hepatoprotection. mdpi.com The influence of the 2-chloro and 3-pyrrolidino substituents on the hepatoprotective potential of the target compound remains an open area for future research.

Structure Activity Relationship Sar and Rational Design of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone Analogues

Impact of Molecular Structure on Biological Activity

The molecular architecture of naphthoquinone derivatives is a critical determinant of their biological activity. nih.govnih.gov The nature, number, and position of substituents on the naphthoquinone core can profoundly alter the molecule's physicochemical properties, such as redox potential and lipophilicity, which in turn dictates its interactions with biological targets. nih.govnih.gov

The presence and position of halogen atoms on the naphthoquinone scaffold are pivotal for biological activity. researchgate.net Studies have consistently shown that halogen-containing derivatives, particularly those with chlorine, exhibit significant and often enhanced bioactivity compared to their non-halogenated counterparts. biointerfaceresearch.com

Essential for Activity : Research on antifungal agents has demonstrated that substituting the C-3 position of the 1,4-naphthoquinone (B94277) ring with a chlorine atom is essential for potent activity. researchgate.netsciforum.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone showed potent antifungal effects. sciforum.net

Enhanced Potency : The introduction of a chlorine atom can lead to increased potency. In one study, chloro-derivatives of 1,4-naphthoquinone were found to be slightly more active against various microorganisms compared to their non-halogenated analogues. researchgate.net The presence of a chlorine group in the aromatic ring has also been noted as being essential for antifungal activity. researchgate.net

Comparative Studies : To investigate the necessity of the chlorine atom, some studies have synthesized 3-unsubstituted naphthoquinones. rsc.org The results often confirm that the halogen is a key contributor to the compound's efficacy. The replacement of the 3-chloro group with other halogens like bromine has also been explored to fine-tune activity. rsc.org For instance, 2-bromo-5-hydroxy-1,4-naphthoquinone showed an MIC of 16 µg/mL against S. aureus, while 2-chloro-5,8-dihydroxy-1,4-naphthoquinone had an MIC of 2 µg/mL against C. krusei. researchgate.net

Mechanism of Action : Halogenation can enhance properties like metabolic stability and electronegativity, which may confer advantages to the biophysical and chemical properties of the compounds. researchgate.net In some cases, compounds with a higher number of chlorine atoms demonstrate increased insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound/Modification | Key Finding | Reference |

|---|---|---|

| Substitution at C-3 with Chlorine | Considered essential for potent antifungal activity. | researchgate.netsciforum.net |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Exhibited high activity against C. krusei (MIC of 2 µg/mL). | researchgate.net |

| 2,3-dichloro-1,4-naphthoquinones | Found to be potent aromatase inhibitors. | jst.go.jp |

| Replacement of 3-chloro group | Investigated to understand its necessity for bioactivity. | rsc.org |

The amino group at the C-2 or C-3 position of the naphthoquinone ring plays a crucial role in modulating the molecule's biological profile. The nature of this amine substituent, whether it is a simple amino group, a cyclic amine like pyrrolidine (B122466), or a more complex structure, significantly influences the compound's properties and activity.